[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine
Description
[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine is an organic compound that features a bromophenyl group attached to a diphenoxyphosphorylmethanamine moiety
Properties
IUPAC Name |
1-(4-bromophenyl)-N-diphenoxyphosphorylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrNO3P/c20-17-13-11-16(12-14-17)15-21-25(22,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZMDGMCIINWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-bromophenyl)methyl](diphenoxyphosphoryl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and diphenylphosphoryl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.
Procedure: The 4-bromophenylamine is reacted with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromophenyl group attached to a methyl group, which is further linked to a diphenoxyphosphoryl moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity.
Medicinal Chemistry
Drug Development
(4-bromophenyl)methylamine has been explored as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in the development of antimicrobial and anticancer agents due to their ability to interact with specific molecular targets.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives synthesized from (4-bromophenyl)methylamine exhibit significant antimicrobial properties against Gram-positive bacteria. A study involving the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising results in inhibiting bacterial growth, indicating its potential as a lead compound for new antibiotics .
Biological Research
Receptor-Ligand Interactions
In biological studies, this compound can serve as a ligand for investigating receptor-ligand interactions. Its ability to form stable complexes with various receptors makes it valuable for understanding signaling pathways and biological mechanisms.
Case Study: Cancer Research
A series of compounds derived from (4-bromophenyl)methylamine were evaluated for their anticancer activity against human breast adenocarcinoma cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .
Materials Science
Synthesis of Advanced Materials
The diphenoxyphosphoryl group in (4-bromophenyl)methylamine allows for its application in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties facilitate the development of materials with specific electronic or optical characteristics.
Case Study: Polymer Development
Research on the application of this compound in polymer synthesis has shown that it can enhance the mechanical properties and thermal stability of the resulting materials. This has implications for industries requiring durable and high-performance materials.
Data Tables
| Application Area | Specific Use Cases | Outcomes/Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of antimicrobial agents | Promising activity against Gram-positive bacteria |
| Biological Research | Receptor-ligand interaction studies | Insights into signaling pathways |
| Materials Science | Development of advanced polymers | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of [(4-bromophenyl)methyl](diphenoxyphosphoryl)amine involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group can also interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-N-diphenylphosphorylmethanamine: Similar structure but lacks the diphenoxy group.
4-Bromophenylacetic acid: Contains a bromophenyl group but has different functional groups.
N-(4-Bromophenyl)thiourea: Contains a bromophenyl group but has a thiourea moiety.
Uniqueness
[(4-bromophenyl)methyl](diphenoxyphosphoryl)amine is unique due to the presence of both the bromophenyl and diphenoxyphosphoryl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(4-bromophenyl)methylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18BrO2P
- Molecular Weight : 363.19 g/mol
- CAS Number : 87384-76-7
This structure features a bromophenyl group attached to a diphenoxyphosphoryl amine moiety, which may influence its reactivity and biological interactions.
The biological activity of (4-bromophenyl)methylamine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with phosphoryl groups often interact with enzymes, potentially inhibiting their activity. This could apply to various phosphatases or kinases involved in cellular signaling pathways.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular responses. For instance, it might modulate neurotransmitter receptors or other targets in the central nervous system.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties. The presence of the bromine atom can enhance electron density, potentially increasing the compound's reactivity against microbial cells .
Pharmacological Effects
Research indicates that (4-bromophenyl)methylamine exhibits various pharmacological effects:
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures possess enhanced antibacterial properties compared to their chlorine analogs, likely due to increased electron density on the active sites .
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
- Neuroprotective Effects : There is emerging evidence that phosphonates can exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Properties
A study focused on the antibacterial activity of related brominated compounds reported that (4-bromophenyl)methylamine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and increased permeability .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays revealed that this compound induced apoptosis in human breast cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent .
Case Study 3: Neuroprotective Mechanisms
Research investigating the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cells subjected to hypoxic conditions. This effect was linked to the modulation of glutathione levels and reduction of reactive oxygen species (ROS) production .
Q & A
Q. Basic
- PPE: Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if dust/aerosols form.
- Ventilation: Work in a fume hood to avoid inhalation.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drains.
- Storage: Keep in airtight containers under inert gas, away from oxidizers and moisture .
How can computational chemistry tools predict the reactivity of (4-bromophenyl)methylamine in novel reactions?
Q. Advanced
- DFT Calculations: Model reaction pathways (e.g., hydrolysis, nucleophilic attacks) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G* level and calculate activation energies.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
- PubChem Data: Cross-reference with analogous compounds (e.g., tris(4-bromophenyl)amine) to predict electronic properties (HOMO/LUMO) and substituent effects .
What strategies resolve discrepancies between experimental and theoretical spectroscopic data for (4-bromophenyl)methylamine?
Q. Advanced
- Solvent/Isotope Effects: Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation.
- DFT Refinement: Include implicit solvent models (e.g., PCM) in computational simulations to align theoretical ¹³C shifts with experimental data.
- Synthetic Validation: Prepare derivatives (e.g., replacing Br with Cl) to isolate conflicting signals. For phosphorus environments, compare with crystallographic data from related phosphoramidates .
What are the potential applications of (4-bromophenyl)methylamine in materials science, based on analogous compounds?
Q. Advanced
- Covalent Organic Polymers (COPs): Analogous to tris(4-bromophenyl)amine, this compound may serve as a building block for luminescent COPs. Strategies include Suzuki coupling with boronic acid linkers or Sonogashira reactions for extended π-conjugation.
- Catalysis: The phosphoryl group could act as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions.
- Surface Modification: Functionalize nanoparticles (e.g., Au, SiO₂) via amine-phosphoryl interactions for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
